N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide
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Overview
Description
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclohexylamine to form an intermediate, which is then subjected to reduction and sulfonation reactions to introduce the pyridin-3-ylsulfamoyl group . The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide: Unique due to its specific structural features and functional groups.
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits similar biological activities but differs in its structural components.
Uniqueness
This compound stands out due to its combination of a cyclohexyl group, methoxy group, and pyridin-3-ylsulfamoyl group, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-9-16(27(24,25)22-15-8-5-11-20-13-15)12-17(18)19(23)21-14-6-3-2-4-7-14/h5,8-14,22H,2-4,6-7H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRDDHCAXPJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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